Monochlorodiaminopurine

Description

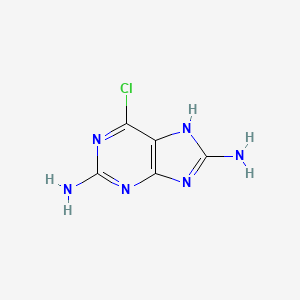

Monochlorodiaminopurine refers to a purine derivative characterized by a single chlorine atom and amino group substitutions on its bicyclic structure. While the exact nomenclature may vary, the term most closely aligns with 2-amino-6-chloropurine (CAS 10310-21-1) or 2-chloro-6-aminopurine (CAS 1839-18-5), depending on positional isomerism . These compounds serve as critical intermediates in synthesizing nucleoside analogs, such as antiviral and anticancer agents (e.g., Cladribine), where structural modifications influence biological activity and metabolic stability . Their high melting points (>300°C) and planar aromatic structures facilitate intercalation into nucleic acids, making them valuable in biochemical research and drug development .

Properties

CAS No. |

160948-34-5 |

|---|---|

Molecular Formula |

C5H5ClN6 |

Molecular Weight |

184.59 g/mol |

IUPAC Name |

6-chloro-7H-purine-2,8-diamine |

InChI |

InChI=1S/C5H5ClN6/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H5,7,8,9,10,11,12) |

InChI Key |

SNOMACHSHFDZGU-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(N=C(N1)N)N=C(N=C2Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Thermal Stability: Chlorinated purines (e.g., 2-amino-6-chloropurine) exhibit higher thermal stability (>300°C) compared to non-halogenated analogs like 2-aminopurine (280–282°C), likely due to enhanced intermolecular interactions .

- Solubility : Chlorine substitution reduces aqueous solubility compared to hydroxyl or methylated purines, necessitating organic solvents for biochemical applications .

Research Findings :

- Fluorescence Utility: 2-Aminopurine’s fluorescence is quenched upon incorporation into DNA, enabling real-time monitoring of polymerase activity and helicase unwinding . In contrast, chlorinated analogs like 2-amino-6-chloropurine lack fluorescence but offer enhanced nuclease resistance .

- Therapeutic Potential: 2-Amino-6-chloropurine derivatives demonstrate 10–100x higher cytotoxicity in leukemia cell lines compared to non-chlorinated purines, attributed to improved membrane permeability and kinase affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.